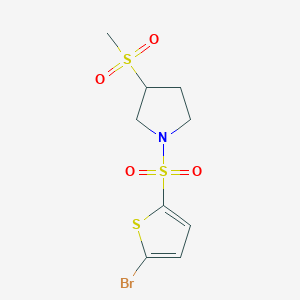
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as BTPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTPMP is a pyrrolidine derivative that contains both a bromothiophene and a methylsulfonyl group, which gives it unique properties that make it useful for a variety of research purposes. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One notable application of compounds structurally related to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is their use in the synthesis of biologically active heterocycles. Such compounds have demonstrated significant antimicrobial activity and potential as surface active agents. For instance, derivatives synthesized through reactions involving similar sulfonyl and methylsulfonyl groups have shown effectiveness against various microbial strains, highlighting their potential in developing new antibacterial agents (R. El-Sayed, 2006).
Synthesis of Heterocyclic Compounds
Compounds with the sulfonyl and methylsulfonyl moieties, akin to this compound, serve as precursors in the synthesis of heterocyclic compounds. These include pyrroles and pyrrolidines, showcasing the versatility of these chemical structures in generating diverse heterocyclic compounds useful in various scientific research applications, such as the development of pharmaceuticals and materials science (S. Benetti et al., 2002).
Protection Groups in Organic Synthesis
The 2-(4-methylphenylsulfonyl)ethenyl group, related to the chemical structure of interest, has been utilized as a protective group for NH in the synthesis of imides, azinones, and other compounds. This demonstrates the utility of sulfonyl-containing compounds in synthetic organic chemistry, where they can be employed to protect functional groups during complex synthetic sequences, thereby enhancing the efficiency and selectivity of chemical reactions (E. Petit et al., 2014).
Synthesis and Structural Studies
The synthesis and structural characterization of compounds bearing sulfonyl and methylsulfonyl groups have been subjects of extensive research, contributing to the development of novel materials and pharmaceuticals. These studies not only focus on the synthetic methodologies but also on understanding the structural properties of these compounds, which is crucial for their application in various fields (M. Mphahlele & Marole M. Maluleka, 2021).
Antimicrobial and Antituberculosis Activity
Compounds structurally related to this compound have been reported to exhibit antimicrobial and antituberculosis activities. These findings underscore the potential of such compounds in the treatment of infectious diseases, offering a basis for the development of new therapeutic agents (Yahya Nural et al., 2018).
Propriétés
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4S3/c1-17(12,13)7-4-5-11(6-7)18(14,15)9-3-2-8(10)16-9/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXXTGAGLZHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)
![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)
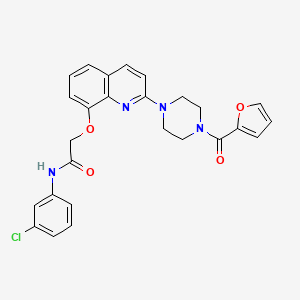
![2-Chloro-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]acetamide](/img/structure/B2690514.png)
![8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2690515.png)
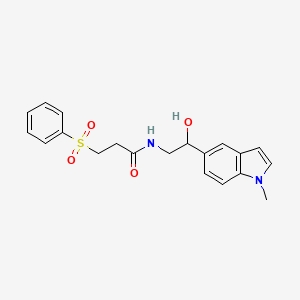
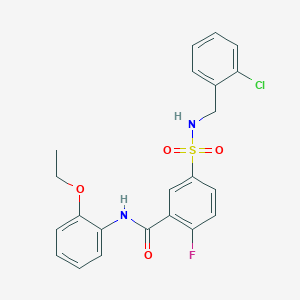
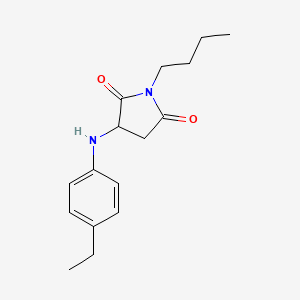
![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)
![6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2690524.png)

![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690528.png)
![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)